7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
Overview
Description
7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is a synthetic compound belonging to the class of triazolopyridines This compound is characterized by the presence of two 4-chlorophenyl groups attached to a triazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 2-aminopyridine to form an intermediate, which is then cyclized using a suitable reagent such as phosphorus oxychloride (POCl3) to yield the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another triazole-containing compound with anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro[1,2,4]triazolo[4,3-a]pyrimidines: Exhibits antidiabetic, anticancer, and antioxidant activities.
Uniqueness
7,8-Bis(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one is unique due to its specific substitution pattern and the presence of two 4-chlorophenyl groups. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
917969-64-3 |
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Molecular Formula |
C18H11Cl2N3O |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
7,8-bis(4-chlorophenyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C18H11Cl2N3O/c19-13-5-1-11(2-6-13)15-9-10-23-17(21-22-18(23)24)16(15)12-3-7-14(20)8-4-12/h1-10H,(H,22,24) |
InChI Key |
QIFBTFJUFIBQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=NNC(=O)N3C=C2)C4=CC=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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